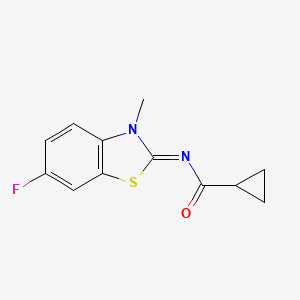
2-(cyclopentylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(cyclopentylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H27N3O3S2 and its molecular weight is 397.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Characterization and Therapeutic Potential
Compounds with structural features similar to "2-(cyclopentylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide" have been explored for their pharmacological profiles and potential therapeutic applications. For instance, κ-opioid receptor (KOR) antagonists with intricate structural modifications exhibit selectivity and efficacy in vivo, demonstrating potential for treating conditions like depression and addiction (Grimwood et al., 2011). These findings underscore the significance of structural modifications in enhancing the therapeutic profiles of compounds for specific pharmacological targets.
Synthesis and Chemical Properties
Research on the synthesis of novel compounds with cyclohexadienes, pyridine-thiones, and thieno[2,3-d]pyrimidine-thiones through Michael reactions reveals the versatility of such structures in chemical synthesis (Dyachenko et al., 2004). This work indicates the potential of utilizing similar chemical frameworks in synthesizing a wide range of heterocyclic compounds with varied applications.
Antitumor Activity
The antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including those derived from acetamide precursors, has been investigated, highlighting some compounds' promising inhibitory effects on different cell lines (Albratty et al., 2017). Such studies suggest the potential of structurally related compounds for developing new antitumor agents.
Corrosion Inhibition
Acetamide derivatives, including those with alkylsulfanyl substituents, have been synthesized and evaluated as corrosion inhibitors, showcasing significant efficiency in protecting steel surfaces in acidic and mineral oil media (Yıldırım & Cetin, 2008). This research area offers insights into the application of such compounds in industrial settings to prevent metal corrosion.
Alzheimer's Disease Therapy
Compounds with acetamide linkages have been identified as selective and potent inhibitors for acetylcholinesterase (AChE), demonstrating potential in treating Alzheimer's disease by inhibiting AChE and amyloid β aggregation (Umar et al., 2019). This suggests the relevance of exploring structurally similar compounds for multifunctional therapeutic approaches against neurodegenerative diseases.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S2/c22-18(14-25-16-4-1-2-5-16)20-12-15-7-10-21(11-8-15)26(23,24)17-6-3-9-19-13-17/h3,6,9,13,15-16H,1-2,4-5,7-8,10-12,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCGRROGBHZWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride](/img/structure/B2561175.png)
![2-[(2,5-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2561177.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(dimethylamino)benzamide](/img/structure/B2561183.png)
![8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B2561186.png)
![(2-Bromophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2561188.png)
![1-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}azepane](/img/structure/B2561189.png)
![3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol](/img/structure/B2561191.png)

![methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B2561193.png)
![1,9-dimethyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2561194.png)

![4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2561196.png)
